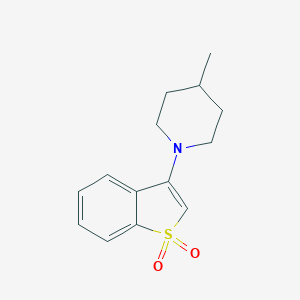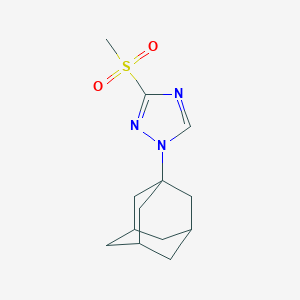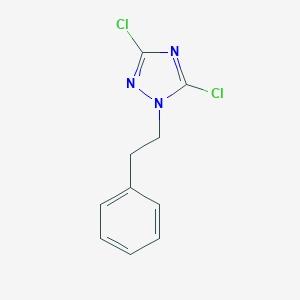
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone is a complex organic compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol This compound is known for its unique structure, which includes a phenoxyethyl group and a phenyl group attached to an isoindolinone core
Preparation Methods
The synthesis of 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenoxyethylamine with phthalic anhydride, followed by cyclization and subsequent functional group modifications to introduce the hydroxy and phenyl groups . Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-hydroxy-2-(2-phenoxyethyl)-3-phenyl-1-isoindolinone can be compared with other similar compounds, such as:
Isoindolinone derivatives: These compounds share the isoindolinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Phenoxyethyl derivatives: Compounds with the phenoxyethyl group exhibit different reactivity and applications based on the nature of other substituents in the molecule.
Phenyl-substituted compounds: The presence of a phenyl group can influence the compound’s stability, reactivity, and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-hydroxy-2-(2-phenoxyethyl)-3-phenylisoindol-1-one |
InChI |
InChI=1S/C22H19NO3/c24-21-19-13-7-8-14-20(19)22(25,17-9-3-1-4-10-17)23(21)15-16-26-18-11-5-2-6-12-18/h1-14,25H,15-16H2 |
InChI Key |
LABDXCGNMXYMDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCOC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)



![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)
